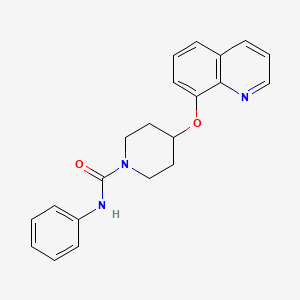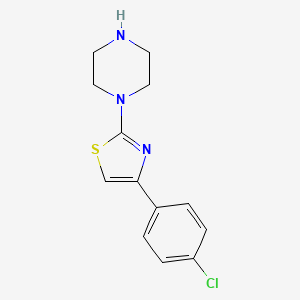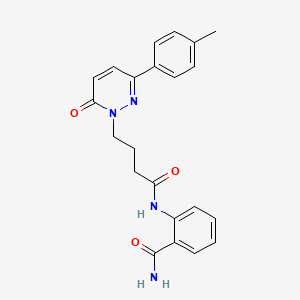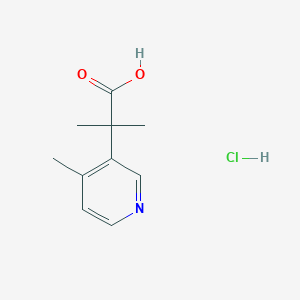
2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2470434-98-9 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 2-methyl-2-(4-methylpyridin-3-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13NO2.ClH/c1-7-4-5-11-6-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is available in powder form . . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Fluorescence Derivatisation in Amino Acids
Research conducted by Frade et al. (2007) explored the fluorescence derivatisation of amino acids using various reagents, including 3-(Naphthalen-1-ylamino)propanoic acid, to produce derivatives with strong fluorescence. These derivatives, when condensed with compounds like 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, displayed strong fluorescence in both ethanol and water, making them useful in biological assays (Frade et al., 2007).
Structural Characterization in Pharmaceutical Chemistry
Zubkov et al. (2016) investigated 3-Quinolin-4-one propanoic acids for their molecular similarity with fluoroquinolone antibiotics. Their research focused on the analytical methods for quality control of active pharmaceutical ingredients among derivatives of these acids. The study highlighted the significance of including certain analytical methods like 13C NMR-spectroscopy for the unique resolution of tautomeric forms of these compounds (Zubkov et al., 2016).
Corrosion Inhibition in Stainless Steel
Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in hydrochloric acid solution. The study utilized electrochemical techniques to assess the inhibition efficiency, finding that certain Schiff base derivatives exhibited good corrosion inhibition properties (Vikneshvaran & Velmathi, 2017).
Anticancer Activity in Pharmaceutical Research
Saad and Moustafa (2011) conducted research on S-glycosyl and S-alkyl derivatives of certain triazinone derivatives, assessing their anticancer activities. Their study discovered significant in vitro anticancer activities against various cancer cell lines, highlighting the potential of these compounds in developing new cancer treatments (Saad & Moustafa, 2011).
Antiproliferative Activity in Cancer Research
Božić et al. (2017) synthesized novel propanoic acids and methyl esters to evaluate their antiproliferative activity against human cancer cell lines. The study revealed that the synthesized esters demonstrated better antiproliferative activity compared to the corresponding acids (Božić et al., 2017).
Synthesis and Structural Analysis in Chemistry
Various studies focused on the synthesis and structural characterization of different propanoic acid derivatives, highlighting their applications in the synthesis of pharmaceutical compounds and the exploration of their physical and chemical properties in different contexts (Yan Shuang-hu, 2014); (Zhang Dan-shen, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-6-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXAGJBKUOACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)(C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
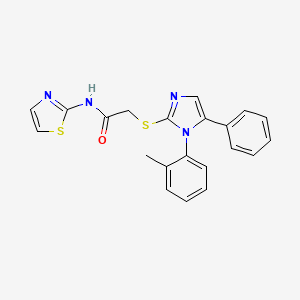


![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
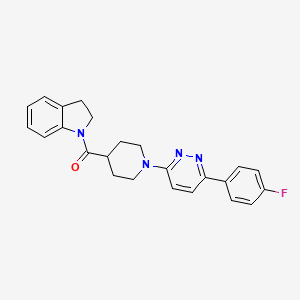
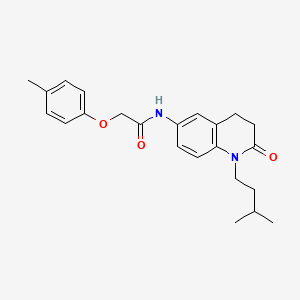
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
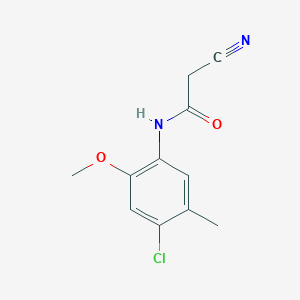
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

